molecular formula C18H18O2S B8550391 (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

Cat. No.: B8550391
M. Wt: 298.4 g/mol
InChI Key: PHRSDLZWVTXEOY-UHFFFAOYSA-N
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Description

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials:
    • 4-Methylthiobenzaldehyde
    • 3,5-Dimethyl-4-hydroxyacetophenone
  • Reaction Conditions:
    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Procedure:
    • Dissolve the starting materials in the solvent.
    • Add the base to the solution and stir the mixture at the desired temperature.
    • After the reaction is complete, neutralize the mixture with an acid and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation:
    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Aqueous or organic solvents, room temperature to reflux
    • Products: Oxidized derivatives with altered functional groups
  • Reduction:
    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Organic solvents, room temperature to reflux
    • Products: Reduced derivatives with altered carbonyl groups
  • Substitution:
    • Reagents: Halogens, nucleophiles
    • Conditions: Organic solvents, room temperature to reflux
    • Products: Substituted derivatives with new functional groups

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

  • Chemistry:
    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and chemical properties.
  • Biology:
    • Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
  • Medicine:
    • Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
  • Industry:
    • Utilized in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one depends on its specific applications. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-Methylphenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one
  • 1-(4-Methylthiophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • 1-(4-Methylthiophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one

Uniqueness: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of both a methylthio group and a hydroxyl group on the phenyl rings

Properties

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3

InChI Key

PHRSDLZWVTXEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesized from 4-methylthioacetophenone and 3,5-dimethyl-4-hydroxybenzaldehyde according to general method 1 described hereinabove.
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